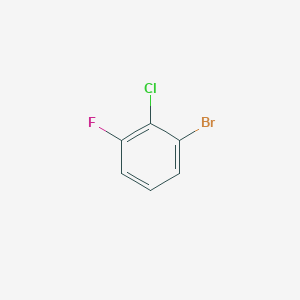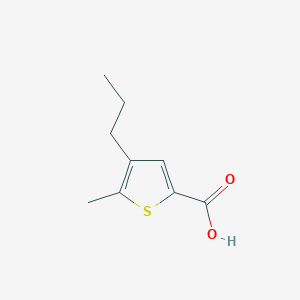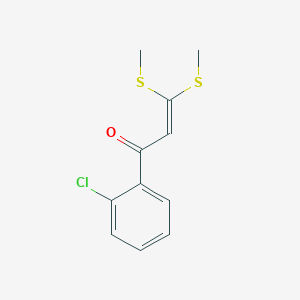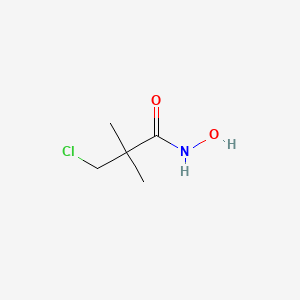
1-Bromo-2-chloro-3-fluorobenzene
説明
1-Bromo-2-chloro-3-fluorobenzene is a polyhalo substituted benzene . It has a molecular formula of CHBrClF, an average mass of 209.443 Da, and a monoisotopic mass of 207.909058 Da .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-chloro-3-fluorobenzene consists of a benzene ring with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can be determined by the IUPAC naming convention .Chemical Reactions Analysis
1-Bromo-2-chloro-3-fluorobenzene can participate in various chemical reactions. For instance, it can undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis
1-Bromo-2-chloro-3-fluorobenzene has a density of 1.7±0.1 g/cm³, a boiling point of 197.9±20.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.6±3.0 kJ/mol and a flash point of 73.5±21.8 °C . The index of refraction is 1.551 .科学的研究の応用
Electrochemical Fluorination
1-Bromo-2-chloro-3-fluorobenzene has been studied in the context of electrochemical fluorination. A study by Horio et al. (1996) explored the side reactions during the fluorination of halobenzenes, including compounds similar to 1-Bromo-2-chloro-3-fluorobenzene, in liquid R4NF.mHF. They investigated the formation mechanism of various fluorinated compounds, highlighting the complexities of electrochemical reactions involving halogenated benzene derivatives (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Photofragmentation Studies
The compound has been a subject in photofragment translational spectroscopy. Gu et al. (2001) conducted a study on 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm. Their research provided insights into the energy distributions of photofragments, offering valuable data on the photodissociation mechanisms and the effect of fluorine atom substitution (Gu, Wang, Huang, Han, He, & Lou, 2001).
Palladium-Catalyzed Carbonylation
In the field of organic synthesis, 1-Bromo-2-chloro-3-fluorobenzene has been used in palladium-catalyzed carbonylation reactions. Chen et al. (2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles. This research is significant for understanding the versatility of halogenated benzenes in organic synthesis (Chen, Natte, Neumann, & Wu, 2014).
Vibrational Spectroscopy
The compound has also been studied in vibrational spectroscopy. Aralakkanavar et al. (1992) recorded and analyzed the Raman and infrared spectra of various trisubstituted benzenes, including compounds similar to 1-Bromo-2-chloro-3-fluorobenzene. This research contributes to the understanding of the vibrational properties of halogenated benzenes (Aralakkanavar, Jeeragal, Kalkoti, & Shashidhar, 1992).
Chemoselectivity in Organic Reactions
The chemoselectivity of cobalt-catalyzed carbonylation reactions involving polysubstituted bromo, fluoro, and chloro, fluorobenzenes has been investigated. Boyarskiy et al. (2010) described the selectivity and regioselectivity of these reactions, highlighting the stabilityof fluorine substituents in such compounds. Their findings provide a platform for synthesizing various fluorobenzoic acid derivatives from readily available materials (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).
Studies on Molecular Properties
The molecular properties of 1-Bromo-2-chloro-3-fluorobenzene have also been a focus of research. Studies on microwave spectrometry and the determination of quadrupole coupling constants and dipole moments have been conducted to understand the compound's molecular characteristics. For instance, Onda et al. (1994) investigated the microwave spectrum of related halobenzene cations, contributing to the understanding of their electronic states and molecular dynamics (Onda, Odaka, Miyazaki, Mori, Yamaguchi, & Niide, 1994).
NMR Spectroscopy and Computational Modeling
The use of NMR spectroscopy and computational modeling to explore chemoselectivity in the formation of Grignard reagents, involving compounds like 1-Bromo-2-chloro-3-fluorobenzene, has been a valuable area of research. Hein et al. (2015) described a Grignard experiment where the chemoselectivity of Grignard reagent formation was examined, demonstrating the application of NMR in understanding the reactivity of such compounds (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Safety and Hazards
1-Bromo-2-chloro-3-fluorobenzene is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used .
作用機序
Target of Action
1-Bromo-2-chloro-3-fluorobenzene is a halogenated aromatic compound. Its primary targets are typically other organic molecules in a chemical reaction, particularly those that can participate in electrophilic aromatic substitution .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry . The process involves two steps:
- Step 1 : The electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
As a synthetic compound, 1-Bromo-2-chloro-3-fluorobenzene is primarily used in laboratory settings for chemical synthesis . It doesn’t naturally participate in any known biochemical pathways in living organisms.
Pharmacokinetics
It’s known that the compound has low gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.18 , which may influence its distribution in the body.
Result of Action
The primary result of the action of 1-Bromo-2-chloro-3-fluorobenzene is the formation of a new compound through electrophilic aromatic substitution . The exact molecular and cellular effects depend on the specific reaction and the other reactants involved.
特性
IUPAC Name |
1-bromo-2-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIWFNAUYPVPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395767 | |
| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3-fluorobenzene | |
CAS RN |
883499-24-9 | |
| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)





![4-chloro-3-nitrobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B1364566.png)


![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)


![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)
![methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B1364600.png)